(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine
Description
- The triazole intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
- Reaction conditions: Reflux, acidic medium.
Industrial Production Methods
Industrial production of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Properties
IUPAC Name |
(1-benzyl-5-ethyltriazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-12-11(8-13)14-15-16(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLAUCHPPXXLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine can be achieved through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically requires a copper(I) catalyst and is carried out under mild conditions.
-
Step 1: Synthesis of Azide
- Benzyl bromide is reacted with sodium azide in an aprotic solvent like dimethylformamide (DMF) to form benzyl azide.
- Reaction conditions: Room temperature, stirring for several hours.
-
Step 2: Cycloaddition Reaction
- Benzyl azide is then reacted with an alkyne (e.g., ethylacetylene) in the presence of a copper(I) catalyst to form the triazole ring.
- Reaction conditions: Room temperature, copper(I) sulfate and sodium ascorbate as the catalyst system.
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine
- (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine
- (1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Uniqueness
(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is unique due to the presence of both benzyl and ethyl groups, which can influence its biological activity and chemical reactivity. The combination of these groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Biological Activity
Overview
(1-benzyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanamine is a compound belonging to the triazole class, characterized by its unique structure that includes a benzyl group and an ethyl substituent at the 5-position of the triazole ring. This compound has garnered attention due to its potential biological activities, including antiviral and antimicrobial effects.
The biological activity of this compound primarily involves its interaction with metal ions, particularly copper ions (Cu and Cu). The compound stabilizes these ions, enhancing their catalytic properties in biochemical pathways such as azide-acetylene cycloaddition. This stabilization can facilitate various biochemical reactions, making it a valuable candidate for applications in catalysis and medicinal chemistry.
Antiviral Properties
Recent studies have indicated that derivatives of triazole compounds exhibit significant antiviral activity. For instance, related compounds have been shown to suppress the hemagglutinating activity of influenza viruses by over 25% at certain concentrations. The mechanism involves interference with viral replication and infection processes, positioning these compounds as potential therapeutic agents against viral pathogens.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. They can inhibit the growth of various bacterial strains through mechanisms that may include disruption of cell wall synthesis or interference with metabolic pathways. The specific activity of this compound against certain pathogens remains an area of active research.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Concentration Tested | Reference |
|---|---|---|---|
| Antiviral | >25% inhibition | 0.4 mg/chicken embryo | |
| Antimicrobial | Variable | 0.03–1% | |
| Cytotoxicity | LD50 not achieved | 0.03–1% |
Case Study: Antiviral Activity Assessment
In a recent study assessing the antiviral properties of triazole derivatives, this compound was evaluated alongside other compounds for its ability to reduce the infectivity of influenza viruses. The results indicated that this compound could significantly decrease viral load in vitro without reaching toxic levels.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its application in biological assays and potential therapeutic formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
